molecular formula C9H14O B13929816 2-Cyclopentylbut-3-yn-2-ol

2-Cyclopentylbut-3-yn-2-ol

Cat. No.: B13929816
M. Wt: 138.21 g/mol
InChI Key: POUOCSXBRGBQME-UHFFFAOYSA-N
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Description

2-Cyclopentylbut-3-yn-2-ol is an organic compound characterized by a cyclopentyl group attached to a butyn-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylbut-3-yn-2-ol typically involves the reaction of cyclopentylmagnesium bromide with propargyl alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{Cyclopentylmagnesium bromide} + \text{Propargyl alcohol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylbut-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of cyclopentylbut-3-yn-2-one or cyclopentylbut-3-ynoic acid.

    Reduction: Formation of 2-cyclopentylbut-3-en-2-ol or 2-cyclopentylbutan-2-ol.

    Substitution: Formation of 2-cyclopentylbut-3-yn-2-chloride.

Scientific Research Applications

2-Cyclopentylbut-3-yn-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further biochemical reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentylbut-3-en-2-ol
  • 2-Cyclopentylbutan-2-ol
  • 2-Cyclopentylbut-3-yn-2-chloride

Uniqueness

2-Cyclopentylbut-3-yn-2-ol is unique due to its alkyne functional group, which imparts distinct reactivity compared to its analogs. This structural feature allows for a wider range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-cyclopentylbut-3-yn-2-ol

InChI

InChI=1S/C9H14O/c1-3-9(2,10)8-6-4-5-7-8/h1,8,10H,4-7H2,2H3

InChI Key

POUOCSXBRGBQME-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1CCCC1)O

Origin of Product

United States

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